molecular formula C10H12N2O2S B14001831 Benzamide, N-(carbamoyl(methylthio)methyl)- CAS No. 13452-19-2

Benzamide, N-(carbamoyl(methylthio)methyl)-

Cat. No.: B14001831
CAS No.: 13452-19-2
M. Wt: 224.28 g/mol
InChI Key: VNPRISCHSXHWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(carbamoyl(methylthio)methyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This specific compound features a carbamoyl group and a methylthio group attached to the benzamide structure, making it unique in its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-(carbamoyl(methylthio)methyl)-, can be achieved through various methods. One efficient pathway involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and mild, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of benzamide derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as Lewis acids, and specific reaction environments, like ultrasonic irradiation, can enhance the efficiency and yield of the desired product. The choice of solvents and reaction temperatures also plays a crucial role in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(carbamoyl(methylthio)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized benzamide derivatives.

Scientific Research Applications

Benzamide, N-(carbamoyl(methylthio)methyl)- has several scientific research applications across various fields:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(carbamoyl(methylthio)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, N-(carbamoyl(methylthio)methyl)- include other benzamide derivatives with different functional groups, such as:

  • Benzamide
  • N-methylbenzamide
  • N-ethylbenzamide

Uniqueness

What sets Benzamide, N-(carbamoyl(methylthio)methyl)- apart from other benzamide derivatives is the presence of the carbamoyl and methylthio groups. These functional groups confer unique chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

13452-19-2

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-(2-amino-1-methylsulfanyl-2-oxoethyl)benzamide

InChI

InChI=1S/C10H12N2O2S/c1-15-10(8(11)13)12-9(14)7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,11,13)(H,12,14)

InChI Key

VNPRISCHSXHWNJ-UHFFFAOYSA-N

Canonical SMILES

CSC(C(=O)N)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.